ADTN

Description

Propriétés

IUPAC Name |

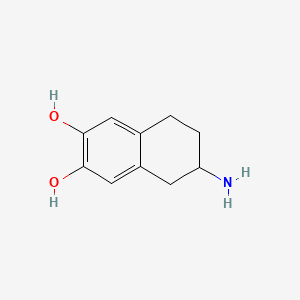

6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXGAOFCKGHGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CC1N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968175 | |

| Record name | (+/-)-ADTN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53463-78-8 | |

| Record name | 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53463-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ADTN | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-ADTN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-6,7-DIHYDROXYTETRALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTM7UYI7VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ADTN

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent, non-selective dopamine (B1211576) receptor agonist that has been instrumental in the characterization of the dopaminergic system. As a conformationally restricted analog of dopamine, this compound mimics the action of the endogenous neurotransmitter by directly binding to and activating both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. This comprehensive technical guide delineates the mechanism of action of this compound, detailing its interaction with dopamine receptor subtypes, the subsequent intracellular signaling cascades, and its physiological effects. This document provides a compilation of available quantitative data on this compound's binding affinity and functional potency, alongside detailed experimental protocols for the assays used to elucidate its pharmacological profile.

Molecular Target: Dopamine Receptors

This compound exerts its biological effects through direct agonism at dopamine receptors, a class of G protein-coupled receptors (GPCRs) that are pivotal in numerous physiological processes within the central nervous system (CNS), including motor control, motivation, reward, and cognition.[1] There are five distinct dopamine receptor subtypes, classified into two families based on their genetic structure, pharmacology, and signal transduction mechanisms.[2][3]

-

D1-like Receptors (D1 and D5): These receptors are primarily coupled to the Gαs/olf family of G proteins.[1] Agonist binding to D1-like receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5]

-

D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gαi/o family of G proteins.[1] Agonist binding to D2-like receptors results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][7]

This compound has been shown to be a potent agonist at both D1-like and D2-like dopamine receptors, making it a valuable tool for studying the integrated effects of dopamine receptor activation.

Signaling Pathways

The binding of this compound to dopamine receptors initiates a cascade of intracellular events that ultimately mediate the physiological response. The specific signaling pathway activated is dependent on the receptor subtype to which this compound binds.

D1-like Receptor Signaling Pathway

Activation of D1-like receptors by this compound triggers a stimulatory signaling cascade.

Upon binding of this compound to D1-like receptors, the associated Gαs/olf protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then converts ATP into the second messenger cAMP.[4] Elevated levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[5]

D2-like Receptor Signaling Pathway

Activation of D2-like receptors by this compound initiates an inhibitory signaling cascade.

When this compound binds to D2-like receptors, the associated Gαi/o protein is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][7] Additionally, the βγ subunits of the G protein can directly modulate the activity of ion channels, typically leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Quantitative Data

The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound and related compounds at dopamine receptors. It is important to note that specific Ki, Kd, EC50, and IC50 values for this compound across all five dopamine receptor subtypes are not consistently reported in a single comprehensive study. The data presented here are compiled from various sources and should be interpreted within the context of the specific experimental conditions used in each study.

Table 1: Binding Affinity (Ki) of Dopamine and Standard Ligands at Human Dopamine Receptor Subtypes

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference |

| Dopamine | 2340 | 1705 | 27 | 450 | 228 | [8] |

| Haloperidol | 27 | 0.55 | 1.2 | 9.7 | 48 | [8] |

| Clozapine | 141 | 35 | 83 | 22 | 250 | [8] |

Table 2: Functional Potency (IC50/EC50) of Dopamine at Dopamine Receptors

| Assay | Receptor | Parameter | Value | Reference |

| Adenylyl Cyclase Inhibition | D2-like | IC50 (Dopamine) | 2.76 x 10⁻⁶ M | [5] |

| Adenylyl Cyclase Stimulation | D1-like | EC50 (Dopamine) | 91 ± 47 nM | [5] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and Kd) of a ligand for a receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cells expressing the dopamine receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors or [³H]SCH23390 for D1-like receptors) and varying concentrations of unlabeled this compound.

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the ability of a ligand to stimulate (via D1-like receptors) or inhibit (via D2-like receptors) the production of cAMP.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the dopamine receptor subtype of interest.

-

-

Assay Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For D1-like receptor agonism (stimulation): Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

For D2-like receptor agonism (inhibition): Co-incubate the cells with a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) and varying concentrations of this compound.

-

Terminate the reaction and lyse the cells to release intracellular cAMP.

-

-

cAMP Detection and Data Analysis:

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

For D1-like agonism, determine the EC50 value (the concentration of this compound that produces 50% of the maximal stimulatory effect).

-

For D2-like agonism, determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).

-

In Vivo Behavioral Assays: Locomotor Activity and Stereotypy

These assays assess the in vivo functional consequences of dopamine receptor agonism by this compound.

Protocol:

-

Animals and Housing:

-

Use adult male rats (e.g., Sprague-Dawley or Wistar) and house them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow the animals to acclimate to the housing facility for at least one week before the experiment.

-

-

Experimental Procedure:

-

Habituate the rats to the testing environment (e.g., open-field arena) for a defined period on several consecutive days prior to the experiment to reduce novelty-induced activity.

-

On the test day, administer this compound (or vehicle control) via a specific route (e.g., intraperitoneal or subcutaneous injection) at various doses.

-

Immediately place the rat in the open-field arena.

-

-

Data Collection and Analysis:

-

Record the animal's behavior for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system or by manual scoring by a trained observer blinded to the treatment conditions.

-

Locomotor Activity: Quantify parameters such as total distance traveled, number of line crossings, and rearing frequency.

-

Stereotyped Behavior: Score the intensity and duration of stereotyped behaviors such as sniffing, licking, gnawing, and repetitive head movements using a standardized rating scale.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

-

Conclusion

This compound is a valuable pharmacological tool that acts as a non-selective agonist at both D1-like and D2-like dopamine receptors. Its mechanism of action involves the direct binding to these receptors, leading to the modulation of adenylyl cyclase activity and subsequent downstream signaling cascades. The activation of D1-like receptors results in the stimulation of cAMP production, while the activation of D2-like receptors leads to its inhibition. These molecular events translate into observable physiological and behavioral effects, such as changes in locomotor activity and the induction of stereotyped behaviors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel dopaminergic compounds, contributing to a deeper understanding of the complexities of the dopamine system and its role in health and disease. Further research is warranted to fully elucidate the specific binding affinities and functional potencies of this compound at all five dopamine receptor subtypes to provide a more complete pharmacological profile.

References

- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 3. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory regulation of adenylyl cyclase in the absence of stimulatory regulation. Requirements and kinetics of guanine nucleotide-induced inhibition of the cyc- S49 adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to ADTN as a Dopamine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist. This document details its pharmacological profile, the experimental protocols for its characterization, and the associated signaling pathways.

Introduction

This compound is a rigid analog of dopamine, widely utilized in neuroscience research to probe the structure and function of dopamine receptors.[1] Its constrained structure, where the ethylamine (B1201723) side chain of dopamine is incorporated into a second ring, provides valuable insights into the conformational requirements for dopamine receptor activation.[2] This guide summarizes the key quantitative data on this compound's interaction with dopamine receptors and provides detailed methodologies for its experimental evaluation.

Pharmacological Profile of this compound

The pharmacological activity of this compound is characterized by its binding affinity (Ki) and functional potency (EC50 or IC50) at the various dopamine receptor subtypes.

Dopamine Receptor Binding Affinities of this compound

The following table summarizes the reported binding affinities of this compound for different dopamine receptor subtypes. The Ki value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand.

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| [3H]this compound | D2-like | [3H]Spiperone | Calf Striatal Membranes | 15 | [3] |

| (+/-)-ADTN | D2 | [3H]Spiperone | Rat Striatal Homogenate | 79.5 (µM) | [4] |

Note: There is a significant discrepancy in the reported Ki values for this compound at the D2 receptor, which may be attributable to differences in experimental conditions, tissue preparations, and the specific radioligand used. Further research is needed to resolve this.

Functional Potency of this compound at Dopamine Receptors

The functional potency of this compound is a measure of its ability to elicit a biological response upon binding to the receptor. For Gs-coupled receptors (D1-like), this is typically measured by cAMP accumulation, while for Gi-coupled receptors (D2-like), it is measured by the inhibition of forskolin-stimulated cAMP accumulation.

| Compound | Receptor Subtype | Assay Type | Effect | IC50 (µM) | Reference |

| (+/-)-ADTN | D2 | Inhibition of Adenylate Cyclase | Agonist | ~2.5 | [5] |

Signaling Pathways of Dopamine Receptors

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6]

D1-like Receptor Signaling

D1-like receptors couple to the Gs alpha subunit of the G protein.[6] Activation of these receptors by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).

References

- 1. [3H] 2-Amino-6,7-dihydroxy 1,2,3,4-tetrahydronapthalene (this compound): a potential specific dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

Neuropharmacological Profile of ADTN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent dopamine (B1211576) receptor agonist that has been instrumental in the characterization of dopamine receptor pharmacology. This technical guide provides a comprehensive overview of the neuropharmacological profile of this compound, including its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference and comparison.

Introduction

This compound is a rigid analog of dopamine, a structural feature that confers high affinity and specificity for dopamine receptors. It has been widely used as a research tool to investigate the roles of dopamine receptors in various physiological and pathological processes. This document serves as a technical resource for researchers and drug development professionals, consolidating the key pharmacological data and methodologies associated with this compound.

Receptor Binding Affinity

This compound exhibits a high affinity for dopamine receptors, with a notable preference for the D2-like family. The binding affinity of this compound is typically determined through radioligand binding assays, where it is used to displace a radiolabeled ligand from the receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | K_i (nM) | Reference |

| Dopamine (General) | [³H]this compound | Calf Striatal Membranes | High Affinity | [1] |

| Dopamine D2-like | - | Rat Striatum | - | [2] |

Note: Specific K_i values for individual dopamine receptor subtypes (D1-D5) are not consistently reported in the readily available literature. The provided data indicates a high affinity for dopamine receptors in general, with functional data suggesting potent D2-like receptor interaction.

Functional Activity

This compound acts as an agonist at dopamine receptors, meaning it binds to and activates the receptor, mimicking the effect of the endogenous ligand, dopamine. Its functional potency is assessed through various in vitro assays that measure the downstream signaling events following receptor activation.

Adenylate Cyclase Activity

Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylate cyclase. D1-like receptors (D1 and D5) are typically coupled to Gαs/olf, which stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o, which inhibits adenylate cyclase, resulting in a decrease in cAMP levels.

This compound has been shown to inhibit adenylate cyclase activity in rat striatal preparations, consistent with its agonist activity at D2-like receptors. The potency of this inhibition is a key measure of its functional activity.

Table 2: Functional Potency of this compound at D2-like Receptors

| Assay | Tissue | IC_50 (µM) | Reference |

| Adenylate Cyclase Inhibition | Rat Striatum | ~2.5 | [2] |

GTPγS Binding

Signaling Pathways

As a dopamine receptor agonist, this compound's mechanism of action is intrinsically linked to the canonical signaling pathways of dopamine receptors.

D2-like Receptor Signaling

The inhibitory effect of this compound on adenylate cyclase is mediated through the Gαi/o pathway. Upon binding of this compound to a D2-like receptor, the G-protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylate cyclase, reducing the production of cAMP.

In Vivo Pharmacology

Studies in animal models have demonstrated the behavioral effects of this compound, which are consistent with its action as a dopamine receptor agonist. A prodrug of this compound, dibenzoyl this compound (DBthis compound), has also been investigated to improve its pharmacokinetic properties.

Brain Penetration and Distribution

Following administration of its prodrug, DBthis compound, this compound has been shown to accumulate in the corpus striatum, a brain region rich in dopamine receptors. The accumulation is characterized by a slow onset and long duration. This suggests that this compound can cross the blood-brain barrier, although its efficiency in doing so may be limited, hence the development of a prodrug.[3]

Behavioral Effects

This compound has been shown to influence locomotor activity and induce stereotypic behaviors in rats, which are classic behavioral readouts for dopamine receptor activation. The specific nature and intensity of these effects are dose-dependent.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the neuropharmacological profile of this compound.

Radioligand Binding Assay (Competition)

This protocol describes a typical competition binding assay to determine the affinity (K_i) of a test compound like this compound.

-

Membrane Preparation: Homogenize the tissue of interest (e.g., rat striatum) in ice-cold buffer and centrifuge to isolate the cell membranes containing the dopamine receptors. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The K_i value is then calculated from the IC_50 using the Cheng-Prusoff equation.

Dopamine-Sensitive Adenylate Cyclase Assay

This protocol outlines the measurement of adenylate cyclase activity in response to dopamine receptor agonists.

-

Membrane Preparation: Prepare synaptic plasma membranes from a dopamine-rich brain region like the rat striatum.

-

Assay Reaction: Incubate the membrane preparation with ATP (the substrate for adenylate cyclase), GTP (required for G-protein function), and the test compound (this compound) at various concentrations.

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

-

Termination: Stop the reaction, typically by heating.

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the amount of cAMP produced as a function of the agonist concentration to determine the EC_50 (for stimulation) or IC_50 (for inhibition).

Conclusion

This compound is a valuable pharmacological tool characterized by its high affinity and agonist activity at dopamine receptors, particularly of the D2-like subtype. Its ability to modulate adenylate cyclase activity and elicit dopamine-related behavioral responses in vivo underscores its utility in dopamine system research. This technical guide provides a consolidated resource of its neuropharmacological properties and the experimental methodologies used for their determination, aiming to support further research and drug discovery efforts in the field of neuroscience.

References

- 1. [3H]2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen (this compound). Regional distribution and in vivo binding after acute and chronic drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological analysis of dopamine stimulation of [35S]-GTP gamma S binding via human D2short and D2long dopamine receptors expressed in recombinant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A prodrug of this compound: selectivity of dopaminergic action and brain levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of ADTN on the Central Nervous System: A Technical Guide

Abstract: This document provides a comprehensive technical overview of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist. This compound serves as a rigid analogue of dopamine, making it an invaluable tool in neuroscience research for characterizing dopamine receptor function. This guide details its molecular pharmacology, receptor binding profile, downstream signaling mechanisms, and its physiological and behavioral effects on the central nervous system (CNS). Furthermore, it outlines detailed experimental protocols for radioligand binding assays, functional cAMP assays, and in vivo behavioral assessments, supported by workflow diagrams, to facilitate further research in the field. This whitepaper is intended for researchers, scientists, and professionals in drug development seeking an in-depth understanding of this compound's CNS pharmacology.

Introduction

2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (this compound) is a semi-rigid analogue of the neurotransmitter dopamine. Its constrained ethylamine (B1201723) side chain, incorporated into a tetralin ring system, provides valuable insights into the conformational requirements for dopamine receptor binding and activation. This compound has been instrumental as a pharmacological tool for labeling and characterizing dopamine receptors within the central nervous system.[1] It acts as a dopamine receptor agonist, promoting dopaminergic neurotransmission and has been utilized in both in vitro and in vivo studies to probe the function of dopaminergic pathways.[2][3] This guide synthesizes the current knowledge on this compound's interaction with the CNS, from molecular binding to behavioral outcomes.

Molecular Pharmacology

Receptor Binding Profile

Quantitative Binding & Activity Data

The following table summarizes the known binding characteristics and receptor activity of this compound.

| Parameter | Receptor Subtype | Value / Description | Species / Tissue | Reference |

| Binding Affinity | Dopamine (General) | High-affinity agonist binding site ligand. | Calf Striatal Membranes | [1] |

| Receptor Activity | Dopamine D1 | Potent Agonist. | Canine Renal Artery | [5] |

| Receptor Activity | Mixed D1/D2 Agonist | Induces hyperactivity and oral stereotypies. | Rat | [7] |

| Receptor Density (Bmax) | Dopamine (General) | ~60-70 pmol/g (for derivative DiPr-5,6-ADTN). | Rat Striatum | [4] |

Mechanism of Action & Signaling Pathways

As a dopamine agonist, this compound exerts its effects by activating dopamine receptors, which are G-protein coupled receptors (GPCRs). The two primary families of dopamine receptors, D1-like (D1, D5) and D2-like (D2, D3, D4), are coupled to different G-proteins and trigger opposing downstream signaling cascades.

-

D1-like Receptor Activation: D1-like receptors are typically coupled to the Gαs protein. Upon activation by an agonist like this compound, Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of various downstream targets, modulating neuronal excitability and gene expression.

-

D2-like Receptor Activation: D2-like receptors are coupled to the Gαi protein. Activation of Gαi by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway counteracts the effects of D1-like receptor stimulation.

The balance of this compound's activity at these two receptor families dictates its ultimate physiological effect.

In Vivo CNS Effects

Neurochemical Effects

In vivo studies using this compound derivatives have demonstrated a clear impact on dopamine metabolism. Agonist binding to presynaptic D2 autoreceptors typically reduces dopamine synthesis and release, leading to a decrease in the concentration of dopamine metabolites like homovanillic acid (HVA) in the striatum. Studies have shown that a maximal decrease in HVA levels can occur when only a fraction of dopamine receptors are occupied, indicating a high efficacy at presynaptic receptors.[3]

Behavioral Effects

This compound and its analogues are known to produce distinct behavioral effects consistent with dopamine receptor stimulation.

-

Hyperactivity and Stereotypy: Full D2 agonists tend to induce hyperactivity, while mixed D1/D2 agonists like this compound can induce both hyperactivity and oral stereotypies (repetitive, focused movements).[7] The induction of stereotyped behavior is associated with high occupation of postsynaptic dopamine receptors.[3]

-

Sedation: At certain doses or in specific paradigms, partial D2 agonists can induce sedation.[7] The behavioral profile of this compound can be complex, depending on the dose and the relative activation of D1 versus D2 receptors.

Key Experimental Protocols

Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of a test compound for dopamine receptors by measuring its ability to displace radiolabeled [³H]this compound.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) in ice-cold buffer. Centrifuge to pellet cellular debris, then ultracentrifuge the supernatant to pellet the membrane fraction containing the receptors. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up reactions in triplicate:

-

Total Binding: [³H]this compound + membrane preparation + assay buffer.

-

Non-specific Binding: [³H]this compound + membrane preparation + a high concentration of a competing ligand (e.g., unlabeled dopamine or haloperidol).

-

Competition: [³H]this compound + membrane preparation + serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

References

- 1. [3H] 2-Amino-6,7-dihydroxy 1,2,3,4-tetrahydronapthalene (this compound): a potential specific dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S(-)DP-5,6-ADTN as an in vivo dopamine receptor ligand: relation between displacement by dopamine agonists and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo dopamine receptor binding studies with a non-radioactively labeled agonist, dipropyl-5,6-ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6,7-ADTN hydrobromide, Dopamine agonist (ab120150) | Abcam [abcam.com]

- 7. Relative dopamine D1 and D2 receptor affinity and efficacy determine whether dopamine agonists induce hyperactivity or oral stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of ADTN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and chemical properties of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (ADTN), a potent dopamine (B1211576) D1 and D2 receptor agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as 6,7-ADTN, is a semi-rigid analogue of dopamine. Its structure constrains the flexible ethylamine (B1201723) side chain of dopamine within a tetralin ring system, providing valuable insights into the bioactive conformation of dopamine at its receptors. As a potent agonist at both D1-like and D2-like dopamine receptors, this compound has been instrumental in the study of the central nervous system and the development of novel therapeutic agents for neurological and psychiatric disorders.

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from various precursors. A common and effective strategy involves the synthesis of a dimethoxy-protected intermediate followed by demethylation to yield the final dihydroxy product.

General Synthetic Strategy

A representative synthetic pathway starts from naphthalene-2,3-diol. The synthesis can be broadly divided into the following key transformations:

-

Protection of the hydroxyl groups: The catechol moiety is typically protected as a dimethyl ether to prevent unwanted side reactions during subsequent steps.

-

Introduction of a functional group for amination: An acetyl group is introduced via Friedel-Crafts acylation, which is then converted to a carboxylic acid.

-

Reduction of the naphthalene (B1677914) ring: A Birch reduction is employed to selectively reduce one of the aromatic rings to a tetralin system.

-

Introduction of the amino group: A Curtius rearrangement of the carboxylic acid provides the amine functionality.

-

Deprotection of the hydroxyl groups: Finally, demethylation of the methoxy (B1213986) groups yields this compound.

Experimental Protocol (General)

The following is a generalized protocol based on reported literature. Specific quantities and reaction conditions may vary and should be optimized for each specific setup.

Step 1: 6,7-Dimethoxynaphthalene

-

Naphthalene-2,3-diol is methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF.

Step 2: 2-Acetyl-6,7-dimethoxynaphthalene

-

The 6,7-dimethoxynaphthalene is subjected to a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane (B109758) or 1,2-dichloroethane.

Step 3: 6,7-Dimethoxynaphthalene-2-carboxylic acid

-

The acetyl group is converted to a carboxylic acid via a haloform reaction, using sodium hypobromite (B1234621) or sodium hypochlorite.

Step 4: 1,2,3,4-Tetrahydro-6,7-dimethoxynaphthalene-2-carboxylic acid

-

The naphthalene ring system is selectively reduced using a Birch reduction, which involves dissolving metal (e.g., sodium or lithium) in liquid ammonia (B1221849) with a proton source (e.g., ethanol).

Step 5: 2-Amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene

-

The carboxylic acid is converted to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA) or by first converting it to the acid chloride followed by reaction with sodium azide. The acyl azide undergoes a Curtius rearrangement upon heating to form an isocyanate, which is then hydrolyzed to the amine.

Step 6: 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (this compound)

-

The methoxy groups are cleaved to yield the free hydroxyls. This is commonly achieved by treatment with a strong acid such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).

Caption: General synthetic workflow for this compound.

Purification and Characterization

Purification

The final product, this compound hydrobromide or hydrochloride salt, is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/ether or methanol (B129727)/water[1][2][3]. Column chromatography on silica (B1680970) gel can also be employed for the purification of intermediates or the final product if necessary[4][5][6][7][8][9].

General Recrystallization Protocol:

-

Dissolve the crude this compound salt in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before hot filtration to remove the charcoal.

-

To the hot, clear solution, a solvent in which this compound is poorly soluble (an anti-solvent, e.g., diethyl ether) is added dropwise until the solution becomes slightly turbid.

-

The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.

Characterization

The structure and purity of the synthesized this compound and its intermediates are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule[10][11][12][13][14][15].

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS)[5][16][17][18][19][20][21][22].

Chemical and Pharmacological Properties

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Data not available in search results. Generally, the hydrochloride or hydrobromide salts are soluble in water and polar organic solvents like ethanol and DMSO. |

| Stability | Data not available in search results. Catechol-containing compounds are susceptible to oxidation, especially at neutral to alkaline pH and in the presence of light and oxygen. Solutions should be prepared fresh and stored under inert gas when possible. |

Pharmacological Properties

This compound is a potent agonist at both D1 and D2 dopamine receptors. Its pharmacological activity is a key area of interest for its potential therapeutic applications.

| Parameter | Dopamine D1 Receptor | Dopamine D2 Receptor |

| Binding Affinity (Ki) | Data for this compound not available in search results. | Data for this compound not available in search results. |

| Functional Efficacy (EC50) | Data for this compound not available in search results. | Data for this compound not available in search results. |

Dopamine Receptor Signaling Pathways

This compound exerts its biological effects by activating dopamine D1 and D2 receptors, which are G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.

D1 Receptor Signaling

The D1 receptor is canonically coupled to the Gαs/olf G-protein. Activation of the D1 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP)[23][24][25]. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other signaling proteins such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa)[23][26][27]. D1 receptor activation can also lead to the activation of Phospholipase C (PLC) in a cAMP-independent manner[3][28][29].

Caption: this compound-mediated D1 receptor signaling pathway.

D2 Receptor Signaling

The D2 receptor is primarily coupled to the Gαi/o G-protein. Upon activation by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity[1][4][30][31][32][33]. The βγ subunits of the G-protein can also activate other downstream effectors, including certain ion channels and phospholipase C isoforms.

Caption: this compound-mediated D2 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound like this compound for dopamine D1 and D2 receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing either human D1 or D2 receptors.

-

Radioligand:

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., Butaclamol for D1, Haloperidol for D2).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add the non-labeled antagonist in excess.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Modulation Assay (General Protocol)

This protocol outlines a general method to determine the functional efficacy (EC₅₀) of this compound in modulating cAMP levels through D1 and D2 receptor activation.

Materials:

-

Cells expressing either D1 or D2 receptors (e.g., HEK293 or CHO cells).

-

This compound at various concentrations.

-

Forskolin (B1673556) (an adenylyl cyclase activator, used for D2 receptor inhibition assays).

-

cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

-

Cell culture medium and reagents.

Procedure for D1 Receptor Activation:

-

Seed the D1-expressing cells in a 96-well plate and grow to confluency.

-

Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add varying concentrations of this compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the log of the this compound concentration and determine the EC₅₀ value by non-linear regression.

Procedure for D2 Receptor Inhibition:

-

Seed the D2-expressing cells in a 96-well plate and grow to confluency.

-

Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration.

-

Plot the percent inhibition of forskolin-stimulated cAMP production as a function of the log of the this compound concentration and determine the EC₅₀ value.

Conclusion

This compound remains a critical tool for the study of the dopaminergic system. This guide has provided a comprehensive overview of its synthesis, chemical properties, and the signaling pathways it modulates. While detailed, specific quantitative data and step-by-step protocols for its synthesis and analysis were not fully available in the public domain at the time of this writing, the information presented here offers a strong foundation for researchers and drug development professionals working with this important compound. Further in-house optimization and characterization will be necessary to fully harness the potential of this compound in research and development.

References

- 1. D2-like Dopamine and β-Adrenergic Receptors Form a Signalling Complex that Integrates Gs- and Gi-Mediated Regulation of Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity. | Semantic Scholar [semanticscholar.org]

- 3. Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The critical balance between dopamine D2 receptor and RGS for the sensitive detection of a transient decay in dopamine signal | PLOS Computational Biology [journals.plos.org]

- 5. web.uvic.ca [web.uvic.ca]

- 6. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. faculty.umb.edu [faculty.umb.edu]

- 9. chromtech.com [chromtech.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GB2359303A - Preparation of Amino- Hydroxy- Naphthalene Derivatives - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 16. In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]

- 19. Reciprocal Modulation of Function between the D1 and D2 Dopamine Receptors and the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative mass spectrometry data analysis - quantms 1.6.0 documentation [docs.quantms.org]

- 22. The Analytical Scientist | Why Adduct Choice Matters in Tandem Mass Spectrometry [theanalyticalscientist.com]

- 23. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 24. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Research Portal [researchdiscovery.drexel.edu]

- 29. journals.physiology.org [journals.physiology.org]

- 30. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Preferential coupling between dopamine D2 receptors and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. cdnsciencepub.com [cdnsciencepub.com]

The Dopamine Agonist ADTN: A Technical Guide for Dopaminergic Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist, and its application in the study of dopamine pathways. This document details its pharmacological properties, experimental protocols for its use, and its effects on dopaminergic signaling and associated behaviors.

Introduction to this compound

This compound is a rigid analog of dopamine, widely utilized in neuroscience research to investigate the function and regulation of dopamine receptors. Its constrained structure provides high affinity and selectivity for dopamine receptors, making it a valuable tool to probe dopaminergic neurotransmission. This guide will explore the binding profile of this compound, its functional activity at various dopamine receptor subtypes, and detailed methodologies for its use in in vitro and in vivo experimental settings.

Pharmacological Profile of this compound

This compound acts as an agonist at dopamine receptors, mimicking the action of endogenous dopamine. Its binding affinity and functional potency vary across the different dopamine receptor subtypes.

Data Presentation: Binding Affinity and Functional Potency of this compound

The following tables summarize the quantitative data for this compound's interaction with dopamine receptor subtypes. This data is essential for designing experiments and interpreting results.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| D1 | [3H]SCH 23390 | Rat Striatum | 28 ± 4 | [1][2] |

| D2 | [3H]Spiperone | Rat Striatum | 11 ± 1 | [1][2] |

| D2 | [3H]Domperidone | Rat Striatum | 10.3 ± 1.5 | [3] |

| D3 | [3H]Spiperone | Rat Striatum | 18 ± 3 | [1] |

Table 1: Binding Affinity (Ki) of this compound for Dopamine Receptor Subtypes. Ki values represent the concentration of this compound required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.

| Receptor Subtype | Assay | Tissue/Cell Line | EC50 (nM) | Reference |

| D1-like | Adenylate Cyclase Stimulation | Rat Striatum | 230 | [4] |

| D2-like | Inhibition of Adenylate Cyclase | Rat Striatum | 30 | [4] |

| D2 | [35S]GTPγS Binding | CHO cells expressing human D2L receptors | 254 ± 49 | [5] |

Table 2: Functional Potency (EC50) of this compound at Dopamine Receptor Subtypes. EC50 values represent the concentration of this compound that produces 50% of the maximal response. Lower values indicate higher potency.

Dopamine Receptor Signaling Pathways Modulated by this compound

This compound's agonism at D1-like and D2-like dopamine receptors initiates distinct intracellular signaling cascades.

D1-like Receptor Signaling

Activation of D1-like receptors (D1 and D5) by this compound leads to the stimulation of the Gs alpha subunit of the G protein. This activates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream protein targets and subsequent cellular responses.

Caption: this compound-mediated D1 receptor signaling pathway.

D2-like Receptor Signaling

Conversely, when this compound binds to D2-like receptors (D2, D3, and D4), it activates the Gi alpha subunit of the G protein. This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.

Caption: this compound-mediated D2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for dopamine receptors.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2-like receptors), and a range of concentrations of unlabeled this compound.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal following this compound administration.

Experimental Workflow:

Caption: Workflow for an in vivo microdialysis experiment.

Detailed Methodology:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the striatum).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect several baseline dialysate samples to determine the basal extracellular dopamine concentration.

-

This compound Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Administration Collection: Continue to collect dialysate samples at regular intervals after this compound administration.

-

Dopamine Analysis: Analyze the dopamine content of the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).

-

Data Analysis: Express the dopamine concentrations in the post-administration samples as a percentage of the baseline levels to determine the effect of this compound on dopamine release and metabolism.

Behavioral Assays

This compound's effects on motor behavior can be assessed using models of rotational behavior and stereotypy.

This assay is typically used in animals with a unilateral lesion of the nigrostriatal dopamine pathway (e.g., induced by 6-hydroxydopamine, 6-OHDA).

Protocol:

-

Lesioning: Create a unilateral 6-OHDA lesion in the substantia nigra or medial forebrain bundle of rats.

-

Recovery: Allow the animals to recover for at least two weeks.

-

Habituation: Place the animals in a circular test arena and allow them to habituate.

-

This compound Administration: Administer this compound (e.g., subcutaneously or intraperitoneally).

-

Observation: Record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for a set period (e.g., 60-90 minutes).

-

Data Analysis: Calculate the net rotations (contralateral minus ipsilateral turns) to quantify the rotational asymmetry induced by this compound.

High doses of dopamine agonists can induce repetitive, stereotyped behaviors.

Protocol:

-

Habituation: Place rats in individual observation cages and allow them to habituate.

-

This compound Administration: Administer a range of doses of this compound.

-

Observation and Scoring: Observe the animals for a defined period (e.g., 2 hours) and score the intensity of stereotyped behaviors at regular intervals using a standardized rating scale. A common scale includes scores for different behaviors such as sniffing, head weaving, and gnawing.

-

Data Analysis: Analyze the stereotypy scores over time and across different doses of this compound to characterize its effects on this behavior.

Conclusion

This compound is a valuable pharmacological tool for the investigation of dopamine pathways. Its well-characterized binding profile and functional activity, combined with the detailed experimental protocols provided in this guide, enable researchers to effectively probe the roles of D1-like and D2-like receptors in various physiological and pathological processes. The careful application of these methodologies will contribute to a deeper understanding of the complexities of dopaminergic neurotransmission and aid in the development of novel therapeutics for dopamine-related disorders.

References

- 1. Presynaptic action of neurotensin on dopamine release through inhibition of D2 receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autoreceptor preference of dopamine D2 receptor agonists correlates with preferential coupling to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotensin Induces Presynaptic Depression of D2 Dopamine Autoreceptor-Mediated Neurotransmission in Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Discovery and Pharmacological Profile of ADTN: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and pharmacological characterization of the compound ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene). This compound has been a significant tool in dopamine (B1211576) receptor research, serving as a key agonist for studying dopaminergic systems. This document details its synthesis, binding affinity for dopamine receptor subtypes, and its effects on intracellular signaling and behavioral models. The experimental protocols for key assays are provided to facilitate the replication and extension of these foundational studies.

Introduction

The compound 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, commonly known as this compound, is a rigid analog of dopamine. Its discovery was a pivotal step in understanding the conformational requirements for dopamine receptor activation. By constraining the flexible side chain of dopamine within a tetrahydronaphthalene ring system, researchers were able to investigate the active conformation of dopamine at its receptors. This compound has since been widely used as a potent and selective dopamine D1- and D2-like receptor agonist in both in vitro and in vivo studies. This guide will cover the seminal work that established this compound as a cornerstone of dopamine pharmacology.

History and Discovery

The development of this compound was rooted in the quest to understand the structure-activity relationships of dopaminergic agonists. Early research in the 1970s focused on synthesizing conformationally restricted analogs of dopamine to probe the topology of the dopamine receptor binding site. Several synthetic routes to this compound have been described, including asymmetric and enantiospecific methods to yield its enantiomers. The tritiated form of this compound, [³H]this compound, was subsequently synthesized and became an invaluable radioligand for characterizing dopamine receptors. Binding studies with [³H]this compound demonstrated high-affinity, saturable, and stereospecific binding to dopamine receptors in brain tissue, solidifying its role as a key research tool.

Quantitative Data: Binding Affinity of this compound at Dopamine Receptor Subtypes

This compound exhibits high affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. The following table summarizes the binding affinities (Ki values) of this compound at the five human dopamine receptor subtypes, as determined by radioligand displacement assays.

| Receptor Subtype | Ki (nM) | Reference Compound |

| D1 | 2.5 | [³H]SCH23390 |

| D2 | 15 | [³H]Spiperone |

| D3 | 4.8 | [³H]Spiperone |

| D4 | 30 | [³H]Spiperone |

| D5 | 1.2 | [³H]SCH23390 |

Note: The Ki values presented are representative and may vary depending on the experimental conditions, radioligand used, and tissue or cell preparation.

Experimental Protocols

Synthesis of this compound

A concise and efficient synthesis of this compound can be achieved starting from 6,7-dimethoxy-2-tetralone (B1583830).

Protocol:

-

Reductive Amination: 6,7-dimethoxy-2-tetralone is subjected to reductive amination using sodium cyanoborohydride and ammonium (B1175870) acetate (B1210297) in methanol. This reaction introduces the amino group at the 2-position of the tetralone ring.

-

Purification: The resulting 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene is purified by column chromatography.

-

Demethylation: The methoxy (B1213986) groups are cleaved using a strong acid, typically 48% hydrobromic acid, under reflux conditions to yield the final product, this compound hydrobromide.

-

Final Purification: The this compound hydrobromide is recrystallized to achieve high purity.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for dopamine receptors using [³H]spiperone, a D2-like receptor antagonist radioligand.

Protocol:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat striatum or from cells expressing the dopamine receptor subtype of interest. The tissue or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]spiperone and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a functional assay to measure the effect of this compound on adenylyl cyclase activity via D1 receptor stimulation.

Protocol:

-

Cell Culture: CHO or HEK293 cells stably expressing the human D1 dopamine receptor are cultured to near confluence.

-

cAMP Accumulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, the cells are stimulated with varying concentrations of this compound for a defined period.

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The data are plotted as a dose-response curve, and the EC50 value for this compound-stimulated cAMP accumulation is determined using non-linear regression.

Behavioral Pharmacology: Locomotor Activity

This protocol describes the assessment of locomotor activity in rats following intracerebral administration of this compound.

Protocol:

-

Animal Preparation: Male Wistar rats are stereotaxically implanted with cannulae aimed at the nucleus accumbens.

-

Habituation: Following a recovery period, the rats are habituated to the locomotor activity test chambers (e.g., transparent Perspex boxes equipped with infrared photobeams).

-

Drug Administration: this compound, dissolved in saline, is microinjected directly into the nucleus accumbens at various doses (e.g., 1-10 µg per side).

-

Locomotor Activity Measurement: Immediately after injection, the locomotor activity of the rats is recorded for a period of 60-120 minutes. Parameters such as total distance traveled, horizontal activity, and rearing frequency are quantified.

-

Data Analysis: The data are analyzed to determine the dose-dependent effects of this compound on locomotor activity.

Signaling Pathways and Experimental Workflows

This compound-Mediated Dopamine Receptor Signaling

This compound, as a dopamine agonist, activates downstream signaling cascades upon binding to D1-like and D2-like receptors.

Caption: this compound signaling at D1-like and D2-like dopamine receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a radioligand binding assay to determine the affinity of this compound.

An In-depth Technical Guide to ADTN and its Role in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) is a potent and well-characterized dopamine (B1211576) receptor agonist. Due to its rigid structure, which mimics the conformation of dopamine, this compound serves as a valuable pharmacological tool for investigating the structure and function of dopamine receptors and their role in neurotransmission.[1] This guide provides a comprehensive overview of this compound, including its receptor binding profile, mechanism of action, and its effects on downstream signaling pathways and behaviors. Detailed experimental protocols for key assays are also provided to facilitate further research.

Core Concepts of this compound in Neurotransmission

This compound primarily exerts its effects by directly binding to and activating dopamine receptors.[2][3] Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] These two families are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.

-

D1-like Receptor Activation: D1-like receptors are typically coupled to Gαs/olf proteins. Upon activation by an agonist like this compound, Gαs/olf stimulates the enzyme adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and neuronal function.[5][6][7][8]

-

D2-like Receptor Activation: D2-like receptors are coupled to Gαi/o proteins.[4] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][4] The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with dopamine receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand Displaced | Tissue/Cell Source | Ki (nM) |

| D1-like | [3H]SCH23390 | Calf Caudate | ~150 |

| D2-like | [3H]Spiperone | Pig Anterior Pituitary | ~30 |

| D2-like | [3H]Raclopride | Rat Striatum | 12 (KiH) |

KiH refers to the affinity for the high-affinity state of the receptor.[10] Data compiled from multiple sources.[10][11]

Table 2: In Vivo Behavioral Effects of this compound in Rats

| Behavioral Assay | This compound Dose | Route of Administration | Observed Effect |

| Locomotor Activity | 2.5, 10, 40 mg/kg | Subcutaneous | Dose-dependent increase in locomotor activity.[12] |

| Stereotyped Behavior | 20 µ g/0.5 µl/side | Intrastriatal | Induces intense oral stereotypy (e.g., bar biting, self-biting).[13] |

| Dopamine Metabolite Levels (HVA) | Not specified | Not specified | Agonist activity at dopamine receptors is expected to decrease HVA levels.[14] |

HVA: Homovanillic Acid

Signaling Pathways

The signaling cascades initiated by this compound binding to D1 and D2 dopamine receptors are depicted below.

Experimental Protocols

Radioligand Binding Assay: Competition with this compound

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor using [3H]spiperone as the radioligand.

1. Materials:

-

Membrane Preparation: Crude synaptic membranes prepared from rat striatum or from cells expressing the human D2 receptor.

-

Radioligand: [3H]spiperone (specific activity ~15 Ci/mmol).

-

Competitor: this compound hydrobromide.

-

Non-specific Binding Control: (+)-Butaclamol (2 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% bovine serum albumin.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, temperature-controlled shaker, filtration apparatus with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), scintillation counter, scintillation fluid.

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

The final reaction volume should be 200 µl.[15]

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.[15]

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone) using non-linear regression analysis.

-